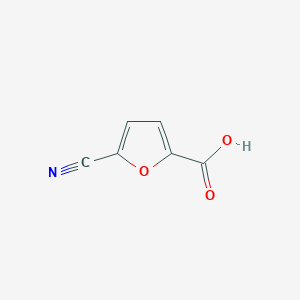![molecular formula C7H6ClN3 B1366718 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 71149-52-5](/img/structure/B1366718.png)
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
Descripción general
Descripción
“4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” is a chemical compound that is used as an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .
Synthesis Analysis
The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam . An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” is C7H6ClN3 . Its molecular weight is 167.60 . The SMILES string representation of this compound is Cc1nc(Cl)c2cc[nH]c2n1 .
Chemical Reactions Analysis
“4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” is involved in various chemical reactions. For instance, it is used in the manufacture of Tofacitinib citrate . The solvent-free reaction between 5-amino-1H-pyrazoles and-triketones (2-acetyldimedone and 2-acetylindandione) leads to the formation of new fused pyrazolo [1,5-a]pyrimidines .
Physical And Chemical Properties Analysis
“4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” is a solid compound . Its exact mass and monoisotopic mass are 167.0250249 g/mol . It has a topological polar surface area of 41.6 Ų .
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
This compound is widely employed as a pharmaceutical intermediate due to its versatility and unique structure. It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Synthesis of Tofacitinib Citrate
It is used in the manufacture of Tofacitinib citrate, a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis .
Scaffold for Commercial Drugs
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine serves as the scaffold for many commercially available drugs, indicating its importance in drug development and pharmaceutical research .
Improved Synthesis Processes
An improved seven-step synthesis of this compound from dimethyl malonate with 31% overall yield is described in scientific literature, showcasing its practicality for synthesis as a building block .
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine acts as a kinase inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interference results in the disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting the JAK enzymes, it disrupts the pathway, which may lead to a variety of diseases affecting the immune system . The disruption of this pathway can also affect processes involved in cell division and death, and tumor formation .
Result of Action
The molecular and cellular effects of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine’s action primarily involve the inhibition of the JAK-STAT signaling pathway . This can lead to the treatment of diseases such as cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
Direcciones Futuras
While specific future directions for “4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” are not explicitly mentioned in the search results, it is noted that it is used in the manufacture of Tofacitinib citrate , suggesting potential applications in pharmaceuticals. Additionally, its use in the synthesis of new fused pyrazolo [1,5-a]pyrimidines suggests potential future directions in chemical synthesis and drug development.
Propiedades
IUPAC Name |
4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-6(8)5-2-3-9-7(5)11-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFJHJBEGJJOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448334 | |
| Record name | 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine | |
CAS RN |
71149-52-5 | |
| Record name | 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data was used to characterize the synthesized N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which utilizes 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine as a starting material?
A1: The research paper states that the synthesized compound was characterized using spectral analysis. [] This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and potentially Mass Spectrometry (MS). These techniques provide information about the structure, functional groups, and molecular weight of the synthesized compound, confirming its successful synthesis using 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)




![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)

